4-Bromo-2-ethynylfuran
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Overview
Description
4-Bromo-2-ethynylfuran is an organic compound with the molecular formula C6H3BrO. It is a derivative of furan, a heterocyclic aromatic compound, and features a bromine atom and an ethynyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethynylfuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with conditions typically involving a base like potassium carbonate in a solvent such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Bromo-2-ethynylfuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethynylfuran and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-ethynylfuran: Similar structure but with different substitution pattern.
4-Chloro-2-ethynylfuran: Chlorine atom instead of bromine.
2-Ethynylfuran: Lacks the bromine atom.
Uniqueness
4-Bromo-2-ethynylfuran is unique due to the presence of both a bromine atom and an ethynyl group on the furan ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-2-ethynylfuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO/c1-2-6-3-5(7)4-8-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZNKPSEXYJNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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